Chloro{[chloro(difluoro)methyl]selanyl}difluoromethane
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Overview
Description
Chloro{[chloro(difluoro)methyl]selanyl}difluoromethane is a unique organoselenium compound characterized by the presence of both chlorine and fluorine atoms attached to a selenium center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro{[chloro(difluoro)methyl]selanyl}difluoromethane typically involves the reaction of difluoromethyl selenide with chlorinating agents. One common method is the reaction of difluoromethyl selenide with chlorine gas under controlled conditions to introduce the chloro groups. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reactive intermediates and ensure the purity of the final product. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Chloro{[chloro(difluoro)methyl]selanyl}difluoromethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenium dioxide derivatives.
Reduction: Reduction reactions can convert the selenium center to lower oxidation states.
Substitution: The chloro and difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenium dioxide derivatives, while substitution reactions can produce a variety of organoselenium compounds with different functional groups.
Scientific Research Applications
Chloro{[chloro(difluoro)methyl]selanyl}difluoromethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for introducing selenium-containing functional groups.
Biology: The compound’s unique structure makes it a candidate for studying selenium’s biological roles and interactions.
Industry: Used in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which Chloro{[chloro(difluoro)methyl]selanyl}difluoromethane exerts its effects involves the interaction of the selenium center with various molecular targets. Selenium can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound’s fluorine and chlorine atoms may also contribute to its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Chlorodifluoromethane: A hydrochlorofluorocarbon used as a refrigerant and precursor in organic synthesis.
Difluoromethyl selenide: A related organoselenium compound with similar reactivity but lacking the chloro groups.
Uniqueness
Chloro{[chloro(difluoro)methyl]selanyl}difluoromethane is unique due to the combination of chloro, difluoro, and selenyl groups in a single molecule. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in synthesis and materials science.
Properties
CAS No. |
54393-41-8 |
---|---|
Molecular Formula |
C2Cl2F4Se |
Molecular Weight |
249.89 g/mol |
IUPAC Name |
chloro-[chloro(difluoro)methyl]selanyl-difluoromethane |
InChI |
InChI=1S/C2Cl2F4Se/c3-1(5,6)9-2(4,7)8 |
InChI Key |
NDIUPVOFCAQGRB-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(Cl)[Se]C(F)(F)Cl |
Origin of Product |
United States |
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